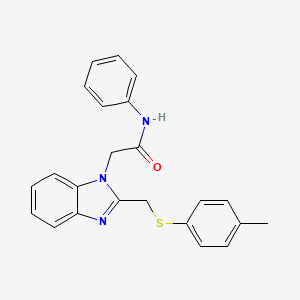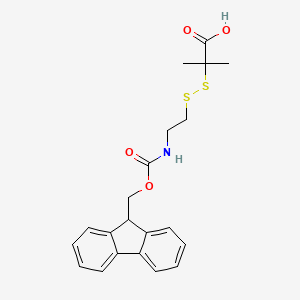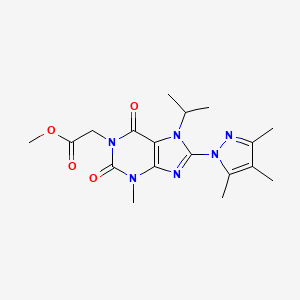
Ethyl 3-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-5-phenylthiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-5-phenylthiophene-2-carboxylate is a complex organic compound that features a thiophene ring, a phthalimide moiety, and an ethyl ester group
Wirkmechanismus
Target of Action
Ethyl 3-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-5-phenylthiophene-2-carboxylate is a complex compound that has been studied for its potential biological applications It’s known that compounds containing the indole nucleus, such as this one, have been found to bind with high affinity to multiple receptors , which could be helpful in developing new useful derivatives.
Mode of Action
It’s known that indole derivatives possess various biological activities . These activities suggest that the compound interacts with its targets, leading to changes that result in its biological effects.
Biochemical Pathways
Indole derivatives are known to possess various biological activities , suggesting that they may affect multiple pathways and their downstream effects.
Pharmacokinetics
The compound’s molecular weight is 23322 , which may influence its bioavailability.
Result of Action
The diverse biological activities of indole derivatives suggest that this compound may have a range of molecular and cellular effects.
Action Environment
It’s known that the compound should be stored in a dry room at normal temperature , suggesting that certain environmental conditions may affect its stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-5-phenylthiophene-2-carboxylate typically involves multiple steps:
Formation of the Phthalimide Derivative: The initial step involves the reaction of phthalic anhydride with glycine to form 2-(1,3-dioxoisoindolin-2-yl)acetic acid.
Amidation and Thiophene Formation: The ethyl ester is then reacted with 5-phenylthiophene-2-carboxylic acid and an appropriate amine under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, microwave-assisted synthesis, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux.
Substitution: Various electrophiles in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxidized thiophene derivatives.
Reduction: Reduced phthalimide and thiophene derivatives.
Substitution: Substituted aromatic compounds depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-5-phenylthiophene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential anti-inflammatory and anticancer properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science: Investigated for its potential use in the development of organic semiconductors and photovoltaic materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate: A simpler ester derivative used in similar applications.
2-(1,3-Dioxoisoindolin-2-yl)acetic acid: The acid precursor used in the synthesis of the target compound.
Uniqueness
Ethyl 3-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-5-phenylthiophene-2-carboxylate is unique due to its combination of a thiophene ring and a phthalimide moiety, which imparts distinct chemical and biological properties not found in simpler analogs.
Eigenschaften
IUPAC Name |
ethyl 3-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-5-phenylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O5S/c1-2-30-23(29)20-17(12-18(31-20)14-8-4-3-5-9-14)24-19(26)13-25-21(27)15-10-6-7-11-16(15)22(25)28/h3-12H,2,13H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSRFIOYPXYIHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-{[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]sulfonyl}morpholine](/img/structure/B2636068.png)
![N1-cycloheptyl-N2-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2636071.png)



![4-[(Prop-2-enoylamino)methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2636078.png)
![6-Amino-7-(benzenesulfonyl)-5-[(4-methoxyphenyl)methyl]pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B2636079.png)


![3-Thiophenecarboxamide,N-[4-(1,1-dimethylethyl)phenyl]-(9CI)](/img/structure/B2636086.png)
![N,N-diethyl-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2636087.png)

![1-(4-{[(3-Chloro-4-methoxyphenyl)(cyano)amino]methyl}piperidin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2636089.png)

